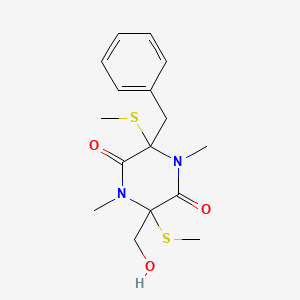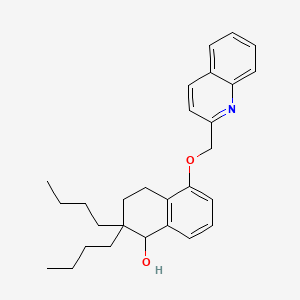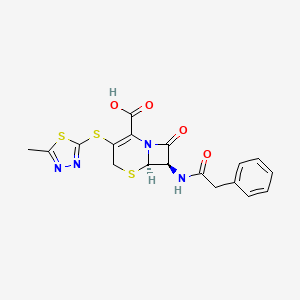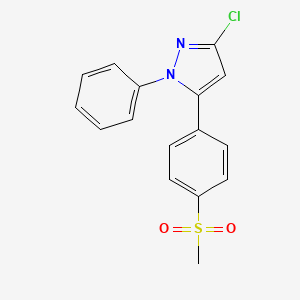![molecular formula C23H27N3O6S2 B1674076 3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide CAS No. 244192-93-6](/img/structure/B1674076.png)
3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L748328 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of L748328 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
L748328 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in L748328 can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
L748328 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in Studien verwendet, die sich mit Beta-(3)-Adrenozeptor-Antagonisten befassen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Beta-(3)-Adrenozeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die mit der Aktivität von Beta-(3)-Adrenozeptoren zusammenhängen.
Wirkmechanismus
L748328 übt seine Wirkung aus, indem es selektiv an den menschlichen Beta-(3)-Adrenozeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulation von Stoffwechselprozessen beteiligt, darunter Lipolyse und Thermogenese. Durch die Blockierung dieses Rezeptors kann L748328 diese Prozesse modulieren, was es zu einem wertvollen Werkzeug in der Forschung zu Stoffwechselstörungen macht .
Wirkmechanismus
L748328 exerts its effects by selectively binding to and antagonizing the human beta (3)-adrenergic receptor. This receptor is involved in the regulation of metabolic processes, including lipolysis and thermogenesis. By blocking this receptor, L748328 can modulate these processes, making it a valuable tool in research related to metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SR59230A: Ein weiterer Beta-(3)-Adrenozeptor-Antagonist mit einer anderen chemischen Struktur.
CL316243: Ein selektiver Beta-(3)-Adrenozeptor-Agonist, der zum Vergleich in Rezeptorstudien verwendet wird.
Einzigartigkeit
L748328 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Beta-(3)-Adrenozeptor-Antagonist. Seine chemische Struktur ermöglicht spezifische Interaktionen mit dem Rezeptor, was es zu einer wertvollen Verbindung für detaillierte mechanistische Studien und therapeutische Forschung macht .
Eigenschaften
CAS-Nummer |
244192-93-6 |
|---|---|
Molekularformel |
C23H27N3O6S2 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]benzenesulfonamide |
InChI |
InChI=1S/C23H27N3O6S2/c24-33(28,29)23-8-4-5-21(15-23)32-17-20(27)16-25-14-13-18-9-11-19(12-10-18)26-34(30,31)22-6-2-1-3-7-22/h1-12,15,20,25-27H,13-14,16-17H2,(H2,24,28,29)/t20-/m0/s1 |
InChI-Schlüssel |
CVPJSQZQNBKALR-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC(=CC=C3)S(=O)(=O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-748328; L 748328; L748328. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B1673996.png)

![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)






